molecular formula C6H4ClN3O2S B2812654 Imidazo[1,2-b]pyridazine-3-sulfonyl chloride CAS No. 1150567-73-9

Imidazo[1,2-b]pyridazine-3-sulfonyl chloride

Cat. No.: B2812654
CAS No.: 1150567-73-9
M. Wt: 217.63
InChI Key: KAXGTARSGVEOPB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Imidazo[1,2-b]pyridazine-3-sulfonyl chloride consists of an imidazo[1,2-b]pyridazine core with a sulfonyl chloride functional group attached. The exact arrangement of atoms and bond angles can be visualized using molecular modeling software. The structure plays a crucial role in determining its reactivity and biological activity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. Some potential reactions include nucleophilic substitution, cyclization, and coupling reactions. Researchers explore these reactions to modify the compound for specific applications, such as drug development or material synthesis .


Physical and Chemical Properties Analysis

  • Stability : Stability under different conditions (e.g., temperature, light, humidity) is essential for practical applications .

Scientific Research Applications

Synthesis of Bioactive Derivatives

Imidazo[1,2-b]pyridazine-3-sulfonyl chloride has been utilized in the synthesis of various bioactive sulfonamide and amide derivatives. These derivatives, incorporating a piperazine ring and imidazo[1,2-b]pyridazine moiety, have shown promising in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).

Green Chemistry Approach

A green chemistry approach involving the iodine-catalyzed sulfenylation of imidazo[1,2-b]pyridazines has been developed. This method efficiently produces 3-arylthioimidazoheterocycles, demonstrating the versatile applications of imidazo[1,2-b]pyridazine in organic synthesis under metal-free conditions (Hiebel & Berteina‐Raboin, 2015).

Medicinal Chemistry Applications

The imidazo[1,2-b]pyridazine scaffold is a crucial heterocyclic nucleus in medicinal chemistry. It forms the basis of various bioactive molecules, including kinase inhibitors like ponatinib. Extensive research has revealed diverse structure-activity relationships (SAR) and potential therapeutic applications (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Role in Synthesizing Cephalosporins

Imidazo[1,2-b]pyridazine is a key intermediate in the synthesis of fourth-generation cephalosporins, like cefozopran. Research has focused on developing efficient synthesis methods due to its significant role in antibiotic development (Xue-xi, 2012).

Potential in Alzheimer's Research

Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their binding affinity to amyloid plaques, which is crucial in Alzheimer's disease research. Certain derivatives have shown high binding affinities, indicating potential for development as radiotracers in positron emission tomography (PET) imaging of Aβ plaques (Zeng et al., 2010).

Exploration in Kinase Inhibition

Research has explored the imidazo[1,2-b]pyridazine scaffold for inhibiting various eukaryotic kinases. Some derivatives have shown selectivity for DYRKs and CLKs, with potent inhibitory activities, highlighting their potential as kinase inhibitors (Shimizu et al., 2010).

Mechanism of Action

The specific mechanism of action for Imidazo[1,2-b]pyridazine-3-sulfonyl chloride depends on its intended use. If it is designed as a drug candidate, it may interact with biological targets (e.g., enzymes, receptors) through covalent or non-covalent interactions. Further studies are needed to elucidate its precise mode of action .

Safety and Hazards

  • Disposal : Disposal methods must comply with local regulations .

Properties

IUPAC Name

imidazo[1,2-b]pyridazine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXGTARSGVEOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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